molecular formula C14H14N4OS B2551194 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide CAS No. 1013757-32-8

1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2551194
CAS No.: 1013757-32-8
M. Wt: 286.35
InChI Key: XKAKAYWINMAMNW-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrazole and benzothiazole rings in its structure suggests that it may exhibit diverse pharmacological properties.

Scientific Research Applications

1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Coupling of Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the pyrazole with the amine derivative of the benzothiazole in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may interact with the active site of enzymes, while the pyrazole ring may modulate receptor activity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    1,3-dimethylpyrazole: A simpler pyrazole derivative with potential pharmacological properties.

    Benzothiazole-pyrazole hybrids: Compounds that combine benzothiazole and pyrazole rings, similar to 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide.

Uniqueness

This compound is unique due to the specific substitution pattern on both the benzothiazole and pyrazole rings. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1,5-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-6-12(17-18(8)3)14(19)16-10-4-5-11-13(7-10)20-9(2)15-11/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAKAYWINMAMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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